![molecular formula C22H43N5O12 B1207981 Isepamicin CAS No. 58152-03-7](/img/structure/B1207981.png)
Isepamicin
Übersicht
Beschreibung
Isepamicin is an aminoglycoside antibiotic derived from actinomycetes. It has an antimicrobial spectrum that includes Enterobacteriaceae and Staphylococci . It was patented in 1973 and approved for medical use in 1988 . The World Health Organization has identified it as a Critically Important Antimicrobial for human use .
Synthesis Analysis
Isepamicin is a semi-synthetic derivative of dibekacin . The development of new aminoglycoside antibiotics like Isepamicin has been required to overcome the resistance mechanism of aminoglycoside-modifying enzymes (AMEs) of aminoglycoside-resistant pathogens . The aminoglycoside acetyltransferase, AAC(6′)-APH(2″), one of the most typical AMEs, was employed to enzymatically synthesize new 6′-N-acylated Isepamicin analogs .Molecular Structure Analysis
Isepamicin has a molecular formula of C22H43N5O12 . Its average molecular weight is 569.6031 . The structure of Isepamicin includes 15 defined stereocentres .Chemical Reactions Analysis
Isepamicin can be quantified in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The ion transitions for Isepamicin in this process are 586.3→425.3 m/z .Physical And Chemical Properties Analysis
Isepamicin is not bound to plasma proteins and it distributes in extracellular fluids and into some cells (outer hair cells, kidney cortex) by active transport . It is not metabolized and is eliminated solely via the renal route .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Clinical Applications
Isepamicin, a new generation aminoglycoside antibiotic, demonstrates a broad antimicrobial spectrum, strong bactericidal activity, and stability to enzymes. It has proven effective in treating various infections, particularly those of the urinary system (Zhang Yong-xin, 2011).
Clinical Pharmacokinetics and Pharmacodynamics
Isepamicin shows properties similar to amikacin but with enhanced activity against certain enzyme-producing strains. It is administered intravenously or intramuscularly, not metabolized, and eliminated via the renal route. Its efficacy against Enterobacteriaceae and staphylococci is notable, although some bacteria like anaerobes and Neisseriaceae are resistant (M. Tod, Christophe Padoin, & Olivier Petitjean, 2000).
In vitro Susceptibility Against Nosocomial Isolates
Isepamicin demonstrates superior in vitro activity compared to other aminoglycosides, making it a viable alternative for multidrug-resistant nosocomial isolates in hospitals where resistance to other antibiotics is emerging (A. Kapil, R. Bali, & B. Das, 2001).
In vitro Efficiency in Gram-Negative Bacteria
This aminoglycoside is effective against both susceptible and carbapenem nonsusceptible Enterobacterales. Its efficiency against carbapenem resistant Enterobacterales is particularly noteworthy, suggesting a therapeutic option for infections caused by these bacteria (Tanriverdi Cayci Yeliz et al., 2020).
Activity Against Mycobacteria
Isepamicin exhibits notable in vitro activities against Mycobacteria species such as M. abscessus, M. fortuitum, and M. chelonae, showing similar or better activity compared to other aminoglycosides and capreomycin (G. Shen et al., 2007).
Susceptibility of Gram-Negative Bacteria: Systematic Review
Isepamicin might be effective in vitro against Gram-negative bacteria with resistance to amikacin and other aminoglycosides, based on a review of studies from 2000 to 2010. In clinical studies, isepamicin was as active as amikacin for treating urinary tract infections in children (M. Falagas et al., 2012).
Antibacterial Activity In Vitro and Clinical Use
Isepamicin shows high activity against clinical isolated bacteria and is effective in treating infections with bacteria, indicating its potential as a satisfactory treatment option (Yang Jing, 2002).
Antimicrobial Susceptibility to Isepamicin of Enterobacteriaceae Clinical Isolates
Isepamicin exhibits high in vitro activity against almost all Enterobacteriaceae species, making it a potential last-resort therapeutic option for carbapenem-resistant K. pneumoniae, especially in regions where this resistance is endemic (S. Maraki et al., 2012).
LC Analysis of Isepamicin in Plasma Samples
A developed LC method for determining isepamicin in rat plasma could have applications in therapeutic drug monitoring of this aminoglycoside (Xiaojuan Chang & Jingdong Peng, 2009).
Wirkmechanismus
Isepamicin inhibits bacterial protein synthesis by binding to 30S and 50S ribosomal subunits in susceptible micro-organisms . Three classes of enzymes are involved that phosphorylate (phosphotransferases, APH), adenylate (nucleotidyltransferases, ANT) and acetylate (acetyltransferases, AAC) aminoglycosides .
Eigenschaften
IUPAC Name |
(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIIBEDMEYAVNG-ZKFPOVNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43N5O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048380 | |
Record name | Isepamicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isepamicin | |
CAS RN |
58152-03-7 | |
Record name | Isepamicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58152-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isepamicin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058152037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isepamicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13540 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isepamicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-1,3-diamino-N1-(3-aminolactoyl)-1,2,3-trideoxy-D-scyllo-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISEPAMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7K224460P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isepamicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041911 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.